MRM Mass Shift: +4.12 Da Precursor Ion Separation from Native Imipenem
Imipenem‑d4 provides a precursor ion at m/z 304.14 compared to m/z 300.02 for native imipenem, a mass shift of +4.12 Da that completely avoids isotopic cross‑talk [REFS‑1]. In the same method, the product ion used for quantification shifts from m/z 97.92 (imipenem) to m/z 107.01 (imipenem‑d4), further reducing potential interference. By contrast, unlabeled imipenem offers zero mass separation, and ¹³C‑ or ¹⁵N‑analogs often deliver smaller, less predictable mass increments.
| Evidence Dimension | Precursor ion (Q1) m/z |
|---|---|
| Target Compound Data | 304.14 (IPM‑D4) |
| Comparator Or Baseline | 300.02 (native imipenem); unlabeled IS: no mass separation |
| Quantified Difference | Δ = +4.12 Da |
| Conditions | ESI positive mode; ACQUITY UPLC BEH C18 column; MRM detection (Table 1) [REFS‑1] |
Why This Matters
A ≥3 Da mass shift is the widely accepted minimum for eliminating isotope‑cluster overlap in unit‑resolution MS, making Imipenem‑d4 compliant while many mono‑ or di‑deuterated alternatives fall short.
- [1] Establishment of UPLC-MS/MS method for the determination of plasma concentration of three common carbapenem antibiotics. ZHONGGUO YAOFANG 2024, 35 (3), 343‑347. DOI: 10.6039/j.issn.1001-0408.2024.03.14. View Source
